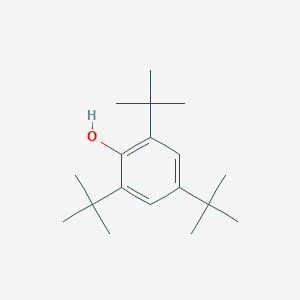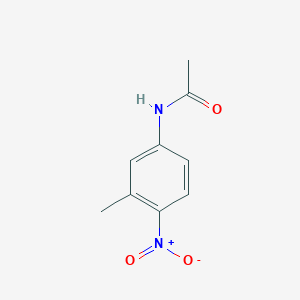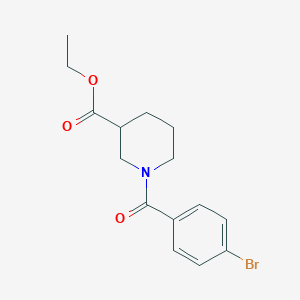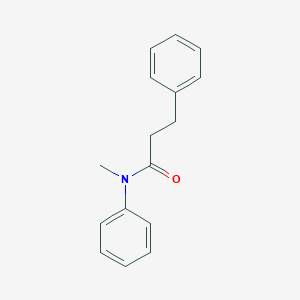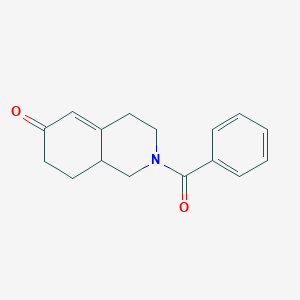
5-Iodo-1,2,3-trimethoxybenzene
描述
5-Iodo-1,2,3-trimethoxybenzene: is an organic compound with the molecular formula C9H11IO3 and a molecular weight of 294.09 g/mol . It is a derivative of trimethoxybenzene, where an iodine atom is substituted at the 5-position of the benzene ring. This compound is typically a pale yellow solid and is used as an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 5-Iodo-1,2,3-trimethoxybenzene can be synthesized through the iodination of 1,2,3-trimethoxybenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization or chromatography techniques .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Iodo-1,2,3-trimethoxybenzene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products:
科学研究应用
Chemistry: 5-Iodo-1,2,3-trimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its derivatives have been studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
作用机制
The mechanism of action of 5-Iodo-1,2,3-trimethoxybenzene depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes, receptors, and DNA. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of their activity .
相似化合物的比较
- 5-Bromo-1,2,3-trimethoxybenzene
- 5-Chloro-1,2,3-trimethoxybenzene
- 5-Fluoro-1,2,3-trimethoxybenzene
Comparison: 5-Iodo-1,2,3-trimethoxybenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can influence its biological activity and interactions with other molecules .
属性
IUPAC Name |
5-iodo-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPMQXOVTMABLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305241 | |
| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-29-8 | |
| Record name | 25245-29-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Iodo-1,2,3-trimethoxybenzene in the development of novel therapeutic compounds?
A: this compound serves as a crucial starting material in the synthesis of sulfur-containing compounds that are structurally analogous to Combretastatin A-4 []. Combretastatin A-4 is a naturally occurring compound known for its potent antitumor activity. This research explores the potential of replacing the bridge between the aromatic rings of Combretastatin A-4 with a sulfur bridge as a strategy to develop new anticancer and antileishmanial agents.
Q2: How was this compound utilized in the synthesis of the sulfur-containing Combretastatin A-4 analogs?
A: Researchers employed coupling reactions between this compound and various substituted thiols []. This reaction leads to the formation of a thioether linkage, introducing the sulfur atom into the structure. Subsequent oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA) allows for further structural diversity. By varying the substituents on the thiol and the oxidation state of the sulfur, the researchers aimed to investigate the impact of these modifications on biological activity.
Q3: Did the synthesized compounds exhibit any promising biological activities?
A: While most of the synthesized compounds did not show significant antitubulin activity, one compound, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)thio]benzene, exhibited notable activity against bovine brain tubulin []. Interestingly, the most potent antileishmanial activity was observed with 1,2,3-trimethoxy-4-(phenylthio)benzene and 1,2,3-trimethoxy-4-[(4-methoxyphenyl) sulfinyl]benzene, highlighting the potential of these sulfur-containing analogs as lead compounds for further development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



